molecular formula C14H14O2 B6371048 4-(3-Methoxyphenyl)-2-methylphenol, 95% CAS No. 1255636-17-9

4-(3-Methoxyphenyl)-2-methylphenol, 95%

Cat. No. B6371048
CAS RN: 1255636-17-9
M. Wt: 214.26 g/mol
InChI Key: YLUCBZFEMNCTRN-UHFFFAOYSA-N
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Description

4-(3-Methoxyphenyl)-2-methylphenol, 95% (4-MPMP) is a phenolic compound that is widely used in the synthesis of several drug molecules. It can also be used for a variety of biomedical research applications. It has a high boiling point and relatively low toxicity, making it an ideal compound for laboratory experiments.

Scientific Research Applications

4-(3-Methoxyphenyl)-2-methylphenol, 95% has a variety of scientific research applications, including its use as a ligand in drug discovery, as a reagent in organic synthesis, and as a reactant in medicinal chemistry. It can also be used as a substrate in enzyme assays, as a probe in cell signaling studies, and as a tool in structural biology studies.

Mechanism of Action

4-(3-Methoxyphenyl)-2-methylphenol, 95% has a variety of mechanisms of action, depending on the application. As a ligand, it can act as a chelating agent, binding to metal ions and forming complexes. As a reagent, it can act as a nucleophile, reacting with electrophiles to form new molecules. As a reactant, it can act as a catalyst, promoting the formation of new molecules. As a substrate, it can act as an enzyme inhibitor, blocking the activity of enzymes. As a probe, it can act as an agonist or antagonist, binding to receptors and modulating their activity.
Biochemical and Physiological Effects
4-(3-Methoxyphenyl)-2-methylphenol, 95% has a variety of biochemical and physiological effects, depending on the application. As a ligand, it can bind to metal ions and form complexes, which can affect the activity of enzymes and other proteins. As a reagent, it can react with other molecules to form new molecules, which can affect the activity of enzymes and other proteins. As a reactant, it can catalyze the formation of new molecules, which can affect the activity of enzymes and other proteins. As a substrate, it can act as an enzyme inhibitor, blocking the activity of enzymes. As a probe, it can bind to receptors and modulate their activity, affecting the activity of enzymes and other proteins.

Advantages and Limitations for Lab Experiments

4-(3-Methoxyphenyl)-2-methylphenol, 95% has several advantages for lab experiments, including its high boiling point, relatively low toxicity, and wide range of applications. It is also relatively inexpensive and easy to synthesize. However, it can be difficult to purify, and its use can be limited by its low solubility in many solvents.

Future Directions

There are several potential future directions for 4-(3-Methoxyphenyl)-2-methylphenol, 95%. It could be used to synthesize new drug molecules, as a ligand in drug discovery, as a reagent in organic synthesis, as a reactant in medicinal chemistry, or as a tool in structural biology studies. It could also be used to develop new enzyme inhibitors, or to identify new targets for drug development. Finally, it could be used to develop new methods for synthesizing and purifying 4-(3-Methoxyphenyl)-2-methylphenol, 95%.

Synthesis Methods

4-(3-Methoxyphenyl)-2-methylphenol, 95% can be synthesized by a variety of methods, including the Williamson ether synthesis, the Grignard reaction, and the Mitsunobu reaction. The Williamson ether synthesis involves the reaction of a phenol with an alkyl halide in the presence of a base, such as sodium hydroxide. The Grignard reaction involves the reaction of an alkyl halide with a magnesium halide in the presence of a base, such as sodium hydroxide. The Mitsunobu reaction involves the reaction of a phenol with an alkyl halide in the presence of an acid, such as acetic acid. All of these methods can be used to synthesize 4-(3-Methoxyphenyl)-2-methylphenol, 95%.

properties

IUPAC Name

4-(3-methoxyphenyl)-2-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c1-10-8-12(6-7-14(10)15)11-4-3-5-13(9-11)16-2/h3-9,15H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLUCBZFEMNCTRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=CC=C2)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60683732
Record name 3'-Methoxy-3-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60683732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1255636-17-9
Record name 3'-Methoxy-3-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60683732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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